methyl 3-methyl-2-(methylamino)butanoate hydrochloride
Description
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS: 3339-43-3) is a chiral amino ester hydrochloride derivative. It features a branched butanoate backbone with a methyl group at position 3, a methylamino group at position 2, and a methyl ester at the carboxyl terminus. The compound is synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection and subsequent deprotection with hydrochloric acid in dioxane . Key spectroscopic data includes $ ^1 \text{H-NMR} $ (DMSO-D6) signals at δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH$ _3 $), and 1.02 (s, 9H, C(CH$ _3 $)$ _3 $) . Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral amine-containing molecules.
Properties
CAS No. |
138326-61-1 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Salt Formation via Acid Treatment
Procedure :
-
Dissolve methyl 3-methyl-2-(methylamino)butanoate in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Slowly add concentrated HCl (37%) or bubble HCl gas into the solution under ice-cooling (0–5°C).
-
Collect the precipitated hydrochloride salt via vacuum filtration.
-
Wash the precipitate with cold ether and dry under reduced pressure.
Critical Parameters :
In Situ Salt Formation During Esterification
In industrial settings, the hydrochloride salt can be synthesized in a one-pot process by introducing HCl gas during the esterification step. This method streamlines production but requires precise control over reaction conditions to avoid over-acidification.
Industrial Protocol :
-
Reactor Type : Continuous stirred-tank reactor (CSTR)
-
Conditions : 50°C, 2–3 bar pressure, with HCl gas introduced post-esterification
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost-efficiency, safety, and yield. Key considerations include:
Catalytic System Optimization
| Catalyst | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| H₂SO₄ | Low cost, high efficiency | Corrosive, requires neutralization | 75–85 |
| Amberlyst-15 | Reusable, non-corrosive | Slower reaction kinetics | 70–80 |
| HCl (gas) | Facilitates in situ salt formation | Requires specialized equipment | 80–90 |
Solvent Recycling and Waste Management
Industrial plants often employ solvent recovery systems to minimize waste. For example, methanol from esterification can be distilled and reused, reducing production costs by 15–20%.
Purification and Characterization
Purification Techniques :
-
Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >99% purity.
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) removes trace impurities.
Characterization Data :
-
Melting Point : 132–134°C (decomposition)
-
IR (KBr) : 1740 cm⁻¹ (ester C=O), 2500–3000 cm⁻¹ (N-H⁺ stretch)
-
¹H NMR (D₂O) : δ 1.25 (s, 3H, CH₃), 2.45 (m, 2H, CH₂), 3.10 (s, 3H, N-CH₃).
Comparative Analysis of Synthetic Methods
| Method | Cost | Scalability | Environmental Impact | Yield (%) |
|---|---|---|---|---|
| Direct Esterification | Low | High | Moderate (acid waste) | 70–85 |
| Transesterification | Moderate | Moderate | Low | 65–75 |
| Industrial One-Pot | High | Very High | High (HCl emissions) | 80–90 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride is primarily studied for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective properties. Investigations into the modulation of neurotransmitter systems could reveal therapeutic avenues for conditions like depression and anxiety .
- Metabolic Disorders : The compound's influence on metabolic pathways is under study, particularly regarding its effects on energy metabolism and fat storage .
Synthetic Applications
The compound serves as an important building block in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules.
Synthesis Pathways
- Amine Synthesis : this compound can be utilized to synthesize various amines through nucleophilic substitution reactions. This property is valuable in creating new pharmaceuticals and agrochemicals .
- Chiral Synthesis : The compound's chirality makes it suitable for asymmetric synthesis applications, which are crucial in producing enantiomerically pure compounds for pharmaceutical use .
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of methyl 3-methyl-2-(methylamino)butanoate exhibited protective effects on neuronal cells under stress conditions. The findings suggest potential applications in treating neurodegenerative diseases .
Case Study 2: Metabolic Regulation
Research indicated that the compound influences metabolic pathways related to glucose homeostasis. This could lead to its use in developing treatments for diabetes and obesity .
Data Tables
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. It can also interact with cellular receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Amino Group Substitution: Replacement of the methylamino group with ethyl or trifluoroethyl (e.g., Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride) increases steric bulk and alters electronic properties. Trifluoroethyl groups enhance metabolic stability due to fluorine's electron-withdrawing effects .
Backbone Modifications: 3,3-Dimethyl substitution (e.g., Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride) enhances hydrophobicity, impacting membrane permeability . Carboxylic acid derivatives (e.g., (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride) exhibit higher solubility in aqueous media compared to esters .
Synthetic Routes: Reductive amination (e.g., Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride) is versatile for introducing alkylamino groups . Boc deprotection (target compound) offers high yields and stereochemical retention .
Applications: Fluorinated analogs (e.g., Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate) are prioritized in CNS drug development due to improved blood-brain barrier penetration . Cyclobutane-containing derivatives are used in spirocyclic kinase inhibitors .
Biological Activity
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride is a compound of interest due to its unique structure and potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies. The findings presented here are based on diverse sources and research studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₈ClN₁O₂ and a molecular weight of 195.69 g/mol. The presence of a methylamino group enhances its reactivity and potential interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₁₈ClN₁O₂ |
| Molecular Weight | 195.69 g/mol |
| Functional Groups | Methylamino, Ester |
| Solubility | Soluble in water due to hydrochloride form |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a substrate for various enzymes, influencing metabolic pathways and potentially modulating neurotransmitter activity.
- Enzyme Interactions : The compound may interact with enzymes involved in amino acid metabolism, which could affect neurotransmitter synthesis.
- Receptor Binding : There is evidence that the compound may bind to neurotransmitter receptors, although detailed pharmacological profiles are still under exploration.
Study on Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter levels in animal models. The results indicated significant modulation of serotonin and dopamine levels, suggesting potential applications in treating mood disorders.
- Methodology : Animal subjects were administered varying doses of the compound, followed by analysis of neurotransmitter levels using high-performance liquid chromatography (HPLC).
- Findings : The compound increased serotonin levels by approximately 30% at higher doses compared to control groups.
Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of this compound on human tumor cell lines. The results are summarized in the table below:
| Cell Line | GI50 (µM) | Cytotoxic Effects |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity observed |
| MCF-7 | 25 | Low cytotoxicity |
| A549 | 10 | High cytotoxicity |
The findings indicate that while the compound exhibits some cytotoxic properties, its efficacy varies significantly across different cell lines .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activity. The following table compares it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl 3-methyl-2-(methylamino)butanoate hydrochloride | Benzyl group; similar ester structure | Potential interaction with neurotransmitter receptors |
| tert-Butyl (2S)-3-methyl-2-(methylamino)butanoate | tert-butyl group; more stable | Used as a building block in organic synthesis |
Unique Aspects
The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and potential applications in medicinal chemistry.
Q & A
Basic: How can I optimize the synthesis yield of methyl 3-methyl-2-(methylamino)butanoate hydrochloride?
Methodological Answer:
The synthesis typically involves hydrogenation or deprotection steps. For example, methyl (2S)-2-[benzyl(ethyl)amino]-3,3-dimethylbutanoate can be hydrogenated using palladium hydroxide-carbon (20% w/w) under a hydrogen atmosphere at room temperature for 6 hours, followed by HCl addition and concentration to isolate the hydrochloride salt. Yields up to 71% are achievable with careful control of catalyst loading and reaction time . Alternative routes, such as tert-butoxycarbonyl (Boc) deprotection using HCl in dioxane, achieve quantitative yields but require strict anhydrous conditions .
Key Variables:
- Catalyst: Palladium hydroxide-carbon for hydrogenolysis .
- Acid Choice: HCl in dioxane for Boc deprotection .
- Reaction Monitoring: Use TLC or LCMS to track intermediate formation.
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
Post-synthesis purification often employs chromatography:
- C18 Reverse-Phase Chromatography: For polar intermediates, use gradients of acetonitrile/water (e.g., 10–90%) to resolve impurities .
- Silica Gel Chromatography: For non-polar precursors, employ hexane/ethyl acetate mixtures (e.g., 3:1 v/v) .
- Crystallization: Hydrochloride salts are hygroscopic; precipitate using cold diethyl ether and store under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
